4-(aminomethyl)-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)benzoic acid, also known as p-aminomethylbenzoic acid (PAMBA), is an antifibrinolytic . It’s also used as a type 2 antifibrinolytic agent . It’s used as a monomer for preparing polymers or as a main raw material for cetraxate, a raw material for producing an antiplasmin agent and a therapeutic agent for gastric ulcer .
Synthesis Analysis
The synthesis of 4-(aminomethyl)benzoic acid involves a reaction with benzyl amine . Another method involves the reaction of 4-formyl benzoic acid with methanol .Molecular Structure Analysis
The exact mass of 4-(aminomethyl)benzoic acid is 151.063324, the PSA is 63.32000, and the LogP is 0.76 .Chemical Reactions Analysis
Amines can undergo various reactions such as alkylation and acylation . They can also be converted into alkenes by an elimination reaction .Physical and Chemical Properties Analysis
The density of 4-(aminomethyl)benzoic acid is 1.2±0.1 g/cm3, the melting point is over 300 °C, the boiling point is 323.1±25.0 °C at 760 mmHg, and the flash point is 149.2±23.2 °C .Mechanism of Action
Target of Action
The primary targets of 4-(aminomethyl)-N,N-dimethylbenzamide are cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) . These enzymes play crucial roles in the nervous system. Cholinesterases are responsible for the breakdown of acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory. MAO B is an enzyme that breaks down dopamine, another neurotransmitter that plays a role in mood regulation and motor control .
Mode of Action
This compound interacts with its targets by inhibiting their activity . By inhibiting cholinesterases, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. Similarly, by inhibiting MAO B, it prevents the breakdown of dopamine, leading to an increase in the concentration of this neurotransmitter .
Biochemical Pathways
The inhibition of cholinesterases and MAO B by this compound affects several biochemical pathways. The increased concentration of acetylcholine can enhance cholinergic neurotransmission, affecting processes such as muscle contraction and memory formation. The increased concentration of dopamine can enhance dopaminergic neurotransmission, affecting processes such as mood regulation and motor control . The exact downstream effects of these changes in neurotransmitter concentrations depend on the specific physiological context.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and to be metabolized primarily in the liver . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability, with factors such as its lipophilicity and molecular size influencing its absorption and distribution .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of cholinesterases and MAO B. This can lead to an increase in the concentrations of acetylcholine and dopamine, respectively, which can have various effects depending on the specific physiological context. For example, increased acetylcholine could enhance muscle contraction or memory formation, while increased dopamine could enhance mood regulation or motor control .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution. Similarly, the presence of other substances can affect its metabolism and excretion. Furthermore, genetic factors can influence the compound’s action, as genetic variations can affect the expression and function of its target enzymes .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(aminomethyl)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12(2)10(13)9-5-3-8(7-11)4-6-9/h3-6H,7,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWRKAATFPEAEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.